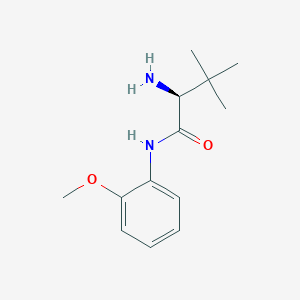

Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) is a chemical compound with a complex structure It is characterized by the presence of an amino group, a methoxyphenyl group, and a dimethyl group attached to the butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenylamine and 3,3-dimethylbutanoic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product. The industrial methods aim to optimize yield and minimize waste, adhering to environmental and safety regulations.

Analyse Chemischer Reaktionen

Types of Reactions

Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide

- 2-amino-N-(2-methoxyphenyl)-3,3-dimethylbutanamide

Uniqueness

Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) is unique due to its specific structural features, such as the combination of the amino, methoxyphenyl, and dimethyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Biologische Aktivität

Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, (S)-(9CI) is a compound with a molecular formula of C13H20N2O2 and a molecular weight of 236.31 g/mol. This compound has garnered attention in various fields, particularly in pharmacology and toxicology, due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, toxicity studies, and relevant case studies.

- Common Name : Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, (S)-(9CI)

- CAS Number : 171764-16-2

- Molecular Weight : 236.31 g/mol

- Molecular Formula : C13H20N2O2

Pharmacological Effects

- Anti-inflammatory Activity : Some studies suggest that derivatives of butanamide compounds exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The compound has been investigated for its potential antioxidant capabilities, which can help mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Preliminary research indicates that butanamide derivatives may have neuroprotective effects that could be beneficial in neurodegenerative diseases.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of butanamide:

- Skin Sensitization : A study conducted on female CBA mice demonstrated that the compound did not show significant skin sensitization at various concentrations (0%, 2.5%, 5%, and 10%) with stimulation index values indicating low sensitization potential .

- Repeated Dose Toxicity : In a repeated dose toxicity study involving mixed race albino rats, no significant adverse effects were observed at a dosage of 500 mg/kg bw/day over 14 days . The NOAEL (No Observed Adverse Effect Level) was determined to be 500 mg/kg bw/day.

- Genotoxicity : In vitro studies assessing genotoxicity using bacterial strains did not reveal significant mutagenic effects at varying concentrations, suggesting that the compound is likely not genotoxic under the tested conditions .

Case Study 1: Cosmetic Applications

Butanamide has been reported for use in cosmetic formulations, particularly as a component in tattoo inks. A study indicated that the compound was well-tolerated in dermal applications without significant adverse reactions .

Case Study 2: Potential Therapeutic Uses

Research exploring the therapeutic potential of butanamide derivatives has indicated possible applications in treating lipid metabolism disorders and inflammatory conditions. These findings are based on mechanisms involving enhanced intracellular signaling pathways .

Data Summary Table

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | C13H20N2O2 |

| Molecular Weight | 236.31 g/mol |

| NOAEL | 500 mg/kg bw/day |

| Skin Sensitization | Not significant at tested concentrations |

| Genotoxicity | Negative in vitro results |

| Cosmetic Use | Reported as safe for dermal applications |

Eigenschaften

CAS-Nummer |

171764-16-2 |

|---|---|

Molekularformel |

C13H20N2O2 |

Molekulargewicht |

236.31 g/mol |

IUPAC-Name |

(2S)-2-amino-N-(2-methoxyphenyl)-3,3-dimethylbutanamide |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)11(14)12(16)15-9-7-5-6-8-10(9)17-4/h5-8,11H,14H2,1-4H3,(H,15,16)/t11-/m1/s1 |

InChI-Schlüssel |

XHIMPUVOYBUXDW-LLVKDONJSA-N |

Isomerische SMILES |

CC(C)(C)[C@@H](C(=O)NC1=CC=CC=C1OC)N |

Kanonische SMILES |

CC(C)(C)C(C(=O)NC1=CC=CC=C1OC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.